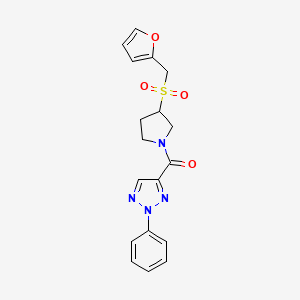

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar triazole analogs has been accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The compound contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.24 . It is a derivative of pyrrolidine and has a furan ring attached to it.Applications De Recherche Scientifique

Anti-Cancer Activity

The compound has shown promise in the treatment of lung cancer. Researchers have developed a new chalcone series containing this molecule, which was confirmed using various spectral tools. In vitro studies using the MTT assay demonstrated cytotoxic effects against lung cancer cell lines (specifically A549 cells) . Further molecular docking studies highlighted the effectiveness of specific chalcones within this series . The potential mechanism of apoptosis induction by these chalcones warrants further investigation.

Kinase Inhibition

Pyrrolidine-containing compounds, such as this one, have been explored for their kinase inhibition properties. While not directly related to this specific compound, it’s worth noting that some pyrrolidine derivatives exhibit nanomolar activity against kinases CK1γ and CK1ε . Further modifications could explore how the chiral moiety influences kinase inhibition.

Other Biological Activities

Chalcones, including those with the furan-2-ylmethylsulfonyl and pyrrolidine moieties, are subjects of ongoing research due to their diverse biological activities:

- Antibacterial : Some chalcones exhibit antibacterial properties .

- Antioxidant : Chalcones have demonstrated antioxidant activity .

- Anti-Inflammatory : Certain chalcones possess anti-inflammatory effects .

- Anti-Cancer Agents : Beyond lung cancer, chalcones have been investigated as potential anti-cancer agents .

Mécanisme D'action

The mechanism of action of similar compounds suggests that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c23-18(17-11-19-22(20-17)14-5-2-1-3-6-14)21-9-8-16(12-21)27(24,25)13-15-7-4-10-26-15/h1-7,10-11,16H,8-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFJJVMNKQVUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2445853.png)

![3-(tert-butyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2445855.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2445867.png)

![1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2445868.png)

![5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2445870.png)